2-Cyclohexen-1-ol, 2-chloro-
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Overview
Description
2-Cyclohexen-1-ol, 2-chloro- is an organic compound with the molecular formula C6H9ClO It is a derivative of cyclohexene, where a chlorine atom and a hydroxyl group are attached to the cyclohexene ring
Synthetic Routes and Reaction Conditions:
Chlorination of 2-Cyclohexen-1-ol: One common method involves the chlorination of 2-Cyclohexen-1-ol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. This reaction typically occurs at low temperatures to prevent over-chlorination and to ensure the selective formation of 2-Cyclohexen-1-ol, 2-chloro-.
Hydrolysis of 2-Chloro-1-cyclohexene: Another method involves the hydrolysis of 2-Chloro-1-cyclohexene in the presence of a base, such as sodium hydroxide (NaOH), followed by oxidation to yield 2-Cyclohexen-1-ol, 2-chloro-.
Industrial Production Methods: Industrial production methods often involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the chlorination and subsequent reactions.
Types of Reactions:
Oxidation: 2-Cyclohexen-1-ol, 2-chloro- can undergo oxidation reactions to form various products, including cyclohexenone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of 2-Cyclohexen-1-ol, 2-chloro- can lead to the formation of cyclohexanol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The chlorine atom in 2-Cyclohexen-1-ol, 2-chloro- can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Cyclohexenone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexen-1-ol, 2-chloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis.
Biology: Research has explored its potential as a bioactive compound. It may exhibit antimicrobial or antifungal properties, although further studies are needed to confirm these effects.
Industry: Used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other industrial products.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-ol, 2-chloro- involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding, while the chlorine atom can engage in halogen bonding or act as a leaving group in substitution reactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
2-Cyclohexen-1-ol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Cyclohexanol: Saturated analog with different reactivity, particularly in oxidation reactions.
Cyclohexene: Lacks both the hydroxyl and chlorine groups, making it less versatile in chemical transformations.
Uniqueness: 2-Cyclohexen-1-ol, 2-chloro- is unique due to the presence of both a hydroxyl group and a chlorine atom on the cyclohexene ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
6498-39-1 |
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Molecular Formula |
C6H9ClO |
Molecular Weight |
132.59 g/mol |
IUPAC Name |
2-chlorocyclohex-2-en-1-ol |
InChI |
InChI=1S/C6H9ClO/c7-5-3-1-2-4-6(5)8/h3,6,8H,1-2,4H2 |
InChI Key |
PMRDVKJWSYTWMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(C1)O)Cl |
Origin of Product |
United States |
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